3-(1,3-Dioxolan-2-yl)-propyllithium
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Overview
Description
3-(1,3-Dioxolan-2-yl)-propyllithium is an organolithium compound that features a 1,3-dioxolane ring attached to a propyl chain, which is further bonded to a lithium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-propyllithium typically involves the reaction of 3-(1,3-Dioxolan-2-yl)-propyl bromide with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-(1,3-Dioxolan-2-yl)-propyl bromide+2Li→this compound+LiBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process also involves rigorous purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-propyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of a base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkanes: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-propyllithium is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the formation of complex organic molecules.
Material Science: In the synthesis of polymers and other advanced materials.
Pharmaceutical Research: For the development of new drug candidates.
Biological Studies: As a tool for modifying biomolecules.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-propyllithium involves its role as a nucleophile. The lithium atom enhances the nucleophilicity of the propyl chain, allowing it to attack electrophilic centers in various substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The 1,3-dioxolane ring provides additional stability to the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-propylmagnesium bromide: Another organometallic compound with similar reactivity.
3-(1,3-Dioxolan-2-yl)-propylsodium: Similar nucleophilic properties but different reactivity due to the sodium atom.
3-(1,3-Dioxolan-2-yl)-propylpotassium: Similar to the lithium compound but with different solubility and reactivity profiles.
Uniqueness
3-(1,3-Dioxolan-2-yl)-propyllithium is unique due to its high reactivity and stability provided by the 1,3-dioxolane ring. This makes it a valuable reagent in organic synthesis, offering advantages over other similar compounds in terms of selectivity and yield.
Properties
CAS No. |
129471-18-7 |
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Molecular Formula |
C6H11LiO2 |
Molecular Weight |
122.1 g/mol |
IUPAC Name |
lithium;2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H11O2.Li/c1-2-3-6-7-4-5-8-6;/h6H,1-5H2;/q-1;+1 |
InChI Key |
ZLXZYHIYJQXBNF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCC1OCCO1 |
Origin of Product |
United States |
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